5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is classified as a heterocyclic compound, specifically a fluorinated pyridine derivative. It is recognized for its role in medicinal chemistry, particularly as a building block in the synthesis of more complex molecules and as a potential therapeutic agent targeting nicotinic receptors.
The synthesis of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine typically involves multi-step organic reactions. One common approach includes the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles using sodium borohydride. This process entails the opening of the pyrrole ring followed by the formation of both furan and pyridine rings through tandem closure reactions.
In industrial settings, optimized methods may utilize continuous flow reactors to enhance yield and efficiency while ensuring consistent quality .
The molecular structure of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine features:
The compound's structure can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography to confirm its configuration and purity.
5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine can undergo various chemical reactions:
The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs which can be further utilized in various applications .
The primary mechanism of action for 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets:
The compound primarily targets the Interleukin-1 receptor-associated kinase 4 (IRAK4) pathway. Its action may modulate biochemical pathways involving NF-kB and MAPK signals, which are crucial in immune responses.
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion are essential for understanding its therapeutic potential. These properties can be influenced by its physical characteristics including solubility and stability under physiological conditions .
Key physical and chemical properties of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine include:
Further characterization can be performed through spectroscopic methods (NMR, IR) to determine functional groups and confirm structural integrity.
5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine has several notable applications:
Furopyridine derivatives represent a significant class of fused heterocyclic compounds whose medicinal exploration began in earnest during the mid-20th century. Early research focused on simple, non-fluorinated scaffolds derived from natural product analogs, such as benzofuran and indole isosteres. The foundational work on furopyridines dates to studies in the 1950s–1970s, which identified their potential as coronary vasodilators and diuretics. Notably, the antihypertensive drug cicletanine, bearing a tetrahydrofuro[3,4-b]pyridine core, emerged in the 1980s as one of the first therapeutically used furopyridine derivatives, highlighting the scaffold’s druggability [4].
The 1990s marked a pivotal shift with the incorporation of furopyridines into antiviral agents. L-754394, an HIV-1 protease inhibitor containing a furo[2,3-b]pyridine subunit, demonstrated nanomolar efficacy, underscoring the scaffold’s capacity to target essential viral enzymes. Concurrently, isolation of the furopyridine-based antibiotic fusapyrone from Fusarium semitectum revealed intrinsic antifungal properties, broadening interest in their antimicrobial applications [4] [5]. Post-2000, advances in synthetic methodologies (e.g., cross-coupling, cycloisomerization) enabled systematic structural diversification. This period saw furopyridines integrated into kinase inhibitors targeting CLKs, CDKs, and VEGFR2, reflecting their adaptability in oncology drug design [1] [4]. The strategic introduction of fluorine into these systems after 2010 further expanded their role in precision therapeutics, leveraging fluorine’s ability to modulate pharmacokinetics and target engagement.
Table 1: Historical Milestones in Furopyridine Development
Time Period | Key Advancements | Therapeutic Areas |
---|---|---|
1950s–1970s | Early synthesis of vasodilators and diuretics | Cardiovascular |
1980s | Cicletanine approval for hypertension | Antihypertensive therapy |
1990s | L-754394 (HIV protease inhibitor); Fusapyrone isolation | Antiviral/Antifungal |
2000–2010 | Kinase inhibitors (e.g., CLK/DYRK inhibitors) | Oncology, Neurodegeneration |
2010–Present | Fluorinated analogs for enhanced selectivity and ADME properties | Targeted cancer therapy, Antibacterials |
The incorporation of fluorine into furo[2,3-b]pyridine scaffolds confers distinct advantages in drug design, primarily through electronic and steric modifications. Fluorine’s high electronegativity (3.98 Pauling scale) polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength and improving interactions with target proteins. For example, fluorination at the C5 position of pyrrolo[2,3-b]pyridine boosts binding to kinases like BRAF by forming critical halogen bonds with backbone carbonyls [6] [7]. Additionally, fluorine’s small atomic radius (1.47 Å) allows seamless integration into bioactive molecules without significant steric perturbation, preserving core pharmacophore geometry.
Physicochemical enhancements are equally critical. Fluorine reduces basicity (e.g., pKa depression by 1–4 units) and increases metabolic stability by blocking cytochrome P450-mediated oxidation. In fluorinated piperidines, fluorine lowered hERG channel affinity, mitigating cardiac toxicity risks [3]. For 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine, partial saturation of the furan ring improves water solubility by reducing lipophilicity (cLogP decrease of ~0.5–1.0 versus unsaturated analogs), facilitating formulation. Fluorine’s impact on membrane permeability is evidenced by fluorinated furopyridines exhibiting 2–3-fold higher Caco-2 permeability in screening assays compared to non-fluorinated counterparts [3] [7]. These properties align with Lipinski’s and Veber’s rules, enhancing drug-likeness. Functionally, fluorinated derivatives show amplified bioactivity: fluorinated thieno[2,3-b]pyridines achieved IC₅₀ values of 0.18–9.24 μM against HUH-7 and MCF-7 cancer cells, attributed to fluorine-enhanced FAK inhibition [9].
The fusion mode (e.g., [2,3-b] vs. [3,2-b]) critically dictates the spatial orientation and electronic profile of furopyridine scaffolds. In furo[2,3-b]pyridines, fusion at the pyridine C2–C3 bond positions the furan oxygen ortho to the pyridine nitrogen, creating a hydrogen-bond acceptor "hotspot." This arrangement facilitates bidentate interactions with targets like FAK kinase, where the oxygen coordinates key hinge-region residues (e.g., Cys502), while the pyridine nitrogen anchors Asp564 [9]. Conversely, [3,2-b] fusion (furan attached to pyridine C3–C4) shifts the oxygen meta to nitrogen, reducing synergistic polar interactions and diminishing potency against kinases by ~10-fold in comparative assays [1].
Substituent position profoundly influences bioactivity. Fluorine at C5 (adjacent to the bridgehead carbon) enhances electrophilicity, promoting covalent engagement with catalytic nucleophiles in enzymes. For instance, 5-fluoro derivatives inhibit SARS-CoV-2 3CLpro protease by forming a reversible covalent adduct with Cys145 [3]. In contrast, fluorine at C6 (e.g., 6-fluorofuro[2,3-b]pyridine) extends toward solvent-exposed regions, permitting bulky hydrophobic groups (e.g., pyrazine) that improve affinity for allosteric pockets. Molecular modeling confirms that 6-fluorothieno[2,3-b]pyridine derivatives achieve tighter FAK binding (ΔG = −9.8 kcal/mol) than furo analogs (ΔG = −8.2 kcal/mol) due to sulfur’s enhanced π-stacking with Phe428 [9].
Table 2: Effects of Fusion Mode and Substituents on Molecular Properties
Structural Feature | Impact on Properties | Biological Consequence |
---|---|---|
[2,3-b] Fusion | Ortho O/N alignment; dipole moment ~4.2 D | Strong hinge binding in kinases |
[3,2-b] Fusion | Meta O/N alignment; dipole moment ~3.6 D | Reduced kinase potency |
5-Fluoro Substituent | Electron-withdrawing; σₚ = +0.06 | Enhanced electrophilicity for enzyme inhibition |
6-Pyrazine + Fluorine | Hydrophobic extension; π-stacking capability | Improved FAK inhibition (IC₅₀ < 0.5 μM) |
Dihydrofuran Saturation | Reduced planarity; cLogP decrease of 0.7 | Higher solubility; lower cytotoxicity |
Saturation of the furan ring to form 2,3-dihydrofuro[2,3-b]pyridine reduces ring planarity, diminishing intercalation-related DNA toxicity. This modification also increases sp³ character, improving solubility and bioavailability. For 5-fluoro-2,3-dihydro analogs, the saturated ring mitigates metabolic oxidation at the 2,3-bond, extending half-life in hepatic microsomes by 2.5-fold versus unsaturated versions [4] [9]. Combined with strategic fluorination, these features position 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine as a versatile scaffold for next-generation inhibitors with optimized safety and efficacy.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1